Product packaging for Butyl ethyl sulfamoyl chloride(Cat. No.:)

Butyl ethyl sulfamoyl chloride

Cat. No.: B12122575
M. Wt: 199.70 g/mol
InChI Key: LXHNLXVYSVNGAV-UHFFFAOYSA-N
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Description

Butyl ethyl sulfamoyl chloride is a useful research compound. Its molecular formula is C6H14ClNO2S and its molecular weight is 199.70 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO2S B12122575 Butyl ethyl sulfamoyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

N-butyl-N-ethylsulfamoyl chloride

InChI

InChI=1S/C6H14ClNO2S/c1-3-5-6-8(4-2)11(7,9)10/h3-6H2,1-2H3

InChI Key

LXHNLXVYSVNGAV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)S(=O)(=O)Cl

Origin of Product

United States

Significance of Sulfamoyl Chloride Scaffolds in Synthetic Chemistry

Sulfamoyl chlorides are a class of organosulfur compounds that have garnered significant attention in the field of organic synthesis. Their importance lies in their ability to readily introduce the sulfonamide functional group into a wide array of molecules. The sulfonamide moiety is a key structural component in numerous biologically active compounds, including antibacterial agents and drugs for treating a variety of diseases such as cancer, diabetes, and HIV. jove.comnih.gov The versatility of the sulfonamide group, which can act as a bioisostere for carboxylic acids and amides, makes it a valuable tool for medicinal chemists. jove.com

The reactivity of the sulfamoyl chloride is centered around the electrophilic sulfur atom, which is susceptible to attack by various nucleophiles like amines and alcohols. This reactivity allows for the formation of sulfonamide and sulfamate (B1201201) linkages, respectively. Historically, the synthesis of sulfonamides often involved multi-step procedures with harsh conditions. jove.com However, modern synthetic methodologies, including transition metal-catalyzed and photoredox-catalyzed reactions, have expanded the utility of sulfamoyl chlorides, enabling more efficient and selective syntheses. jove.com For instance, palladium-catalyzed Suzuki-Miyaura coupling reactions using sulfamoyl chlorides as electrophiles provide a direct route to aryl sulfonamides. Furthermore, the development of milder, one-step protocols for accessing sulfonamides is a significant area of ongoing research. jove.com

The sulfonamide scaffold itself is not just a passive component of a molecule. It can serve multiple roles in organic synthesis, acting as an activating group, a protecting group, a leaving group, and a molecular scaffold to guide the stereochemical outcome of reactions. researchgate.net This multifaceted nature underscores the profound significance of sulfamoyl chlorides as foundational building blocks in the construction of complex and functionally diverse organic molecules. researchgate.net

Overview of N Alkyl N Alkylsulfamoyl Chlorides As Versatile Intermediates

Established Synthetic Routes to N,N-Disubstituted Sulfamoyl Chlorides

Traditional methods for preparing N,N-disubstituted sulfamoyl chlorides have been the bedrock of sulfonamide synthesis for decades. These routes typically involve amidation and chlorination steps or the use of reactive precursors like chlorosulfonyl isocyanate.

Amidation and Chlorination Approaches

One of the most classic and widely utilized methods for synthesizing sulfonamides involves the amidation of a sulfonyl chloride. thieme-connect.com This approach is foundational and often serves as a benchmark for newer methodologies. The synthesis of N,N-disubstituted sulfamoyl chlorides can be achieved through the reaction of a secondary amine, such as N-ethylbutylamine, with a chlorinating agent like sulfuryl chloride (SO₂Cl₂). This direct approach, however, can be complicated by side reactions and the harsh conditions required, which may not be suitable for complex or sensitive molecules. thieme-connect.com

A common alternative involves a two-step process. First, an amine is reacted with a sulfonylating agent, followed by chlorination. For instance, 4-chlorobenzoyl chloride can be reacted with butyl-ethylamine in the presence of triethylamine (B128534) to form an intermediate, which is then further processed to yield the desired sulfamoyl chloride. smolecule.com While effective, these methods can suffer from drawbacks such as the use of hazardous reagents like chlorosulfonic acid and concentrated sulfuric acid, which are highly acidic and polluting. thieme-connect.com

ReactantsReagentsProductKey Features
Secondary Amine (e.g., N-ethylbutylamine)Sulfuryl Chloride (SO₂Cl₂)N,N-disubstituted sulfamoyl chlorideDirect, but can have side reactions.
4-Chlorobenzoyl chloride, Butyl-ethylamineTriethylamine4-[butyl(ethyl)sulfamoyl]benzoyl chlorideMulti-step process.
Aminesp-Toluene sulfonyl chlorideN-substituted and N,N-disubstituted sulfonamidesMediated by crosslinked poly(4-vinylpyridine) for simplified purification. researchgate.net

Chlorosulfonyl Isocyanate (CSI) as a Precursor in Sulfamoyl Chloride Synthesis

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) is a highly reactive and versatile reagent used in the synthesis of sulfamoyl chlorides. tcichemicals.comorgsyn.org It possesses two reactive sites: the isocyanate group and the chlorosulfonyl group. tcichemicals.com The reaction of CSI with compounds containing active hydrogens, such as amines and alcohols, typically occurs first at the isocyanate group to yield N-substituted sulfamoyl chlorides. orgsyn.org

For the synthesis of N,N-disubstituted sulfamoyl chlorides, a secondary amine can be reacted with CSI. This reaction is often carried out in an inert organic solvent like dichloromethane, nitroethane, or tetrahydrofuran (B95107) at controlled temperatures, which can range from -80°C to 10°C depending on the specific method. google.com For example, reacting 2-amino-4,6-dimethylpyrimidine (B23340) with CSI in dry nitromethane (B149229) at -10°C to 0°C yields the corresponding sulfamoyl chloride. google.com

CSI can also be used to generate sulfamoyl chloride in situ through controlled hydrolysis with formic acid, which is considered a safer alternative to using water. tcichemicals.com The resulting sulfamoyl chloride can then be used in subsequent reactions to form sulfonamides. tcichemicals.com

ReactantReagentSolventTemperatureProduct
2-Amino-4,6-dimethylpyrimidineChlorosulfonyl IsocyanateNitromethane-10°C to 0°C[(4,6-dimethylpyrimidin-2-yl)aminocarbonyl]-sulfamoyl chloride google.com
Heterocyclic AmineChlorosulfonyl IsocyanateDichloromethane, Nitroethane, or Tetrahydrofuran-80°C to 10°CN-substituted sulfamoyl chloride google.com
Chlorosulfonyl IsocyanateFormic AcidToluene23°CSulfamoyl chloride chemicalbook.com

A notable application of CSI involves its anomalous addition to a carbonyl group. In one study, the reaction of CSI with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione resulted in the formation of a ylidenesulfamoyl chloride, a unique outcome confirmed by X-ray crystal analysis. beilstein-journals.org

Alternative Precursors: Sulfonyl Hydrazides

Sulfonyl hydrazides have emerged as stable and versatile precursors for the synthesis of sulfonyl chlorides and other sulfonyl-containing compounds. mdpi.comkit.edu They are attractive because they can be easily prepared and handled. mdpi.com A simple and rapid method involves the reaction of sulfonyl hydrazides with N-halosuccinimides (NCS or NBS) under mild conditions to produce sulfonyl chlorides or bromides in excellent yields. mdpi.com This transformation is often clean and highly selective. mdpi.com

The proposed mechanism suggests that the reaction proceeds through a radical pathway. An N-halosuccinimide generates a nitrogen-centered radical and a halogen radical. The sulfonyl hydrazide is then converted to a sulfonyl radical, releasing nitrogen gas. Finally, the sulfonyl radical couples with the halogen radical to form the sulfonyl halide product. mdpi.com This method provides a valuable alternative to traditional routes, especially for preparing more complex or sensitive molecules. mdpi.comkit.edu

Contemporary Methods for the Synthesis of Sulfamoyl Chlorides

Modern synthetic chemistry has focused on developing more efficient, selective, and milder methods for preparing sulfamoyl chlorides, particularly for use in complex molecule synthesis and late-stage functionalization.

Late-Stage Sulfonyl Chloride Formation from Primary Sulfonamides

A significant advancement in sulfonamide chemistry is the development of methods for the late-stage formation of sulfonyl chlorides from primary sulfonamides. nih.govresearchgate.netresearchgate.net This is particularly valuable in pharmaceutical research, where modifying a complex molecule at a late stage can rapidly generate diverse analogues for structure-activity relationship studies. nih.govresearchgate.net

One such method employs a pyrylium (B1242799) salt (Pyry-BF₄) to activate the otherwise poorly nucleophilic NH₂ group of a primary sulfonamide. nih.govresearchgate.netresearchgate.net This activation facilitates the conversion to a highly electrophilic sulfonyl chloride intermediate. The reaction proceeds under mild conditions and exhibits high selectivity for the primary sulfonamide group, tolerating a wide range of other sensitive functional groups. nih.govresearchgate.net This allows for the direct derivatization of complex, medicinally relevant primary sulfonamides into a variety of other sulfonated compounds, including complex sulfonamides, sulfonates, and sulfides. nih.govresearchgate.netresearchgate.net

Another strategy for the late-stage functionalization of primary sulfonamides involves diazotization. This method provides a simple and efficient way to convert primary sulfonamides into sulfonyl chlorides, sulfonates, and other complex sulfonamides without the need for pre-functionalization. acs.org

Starting MaterialReagentKey FeaturesProducts
Primary SulfonamidePyry-BF₄, NucleophileMild conditions, high selectivity, tolerates sensitive groups. nih.govresearchgate.netComplex sulfonamides, sulfonates, sulfides, sulfonyl fluorides, sulfonic acids. nih.govresearchgate.net
Primary SulfonamideDiazotization ReagentsNo pre-functionalization required, applicable to drug molecules. acs.orgSulfonyl chlorides, sulfonates, complex sulfonamides. acs.org

Radical-Mediated Synthesis Approaches

Radical-mediated reactions have gained prominence as powerful tools for forming carbon-sulfur bonds and synthesizing sulfonamides. organic-chemistry.orgacs.org These methods often proceed under mild conditions and can offer unique reactivity patterns compared to traditional ionic reactions.

One innovative approach involves the silyl (B83357) radical-mediated activation of sulfamoyl chlorides for the hydrosulfamoylation of alkenes. organic-chemistry.orgacs.orgjove.com In this process, a silyl radical, often generated from tris(trimethylsilyl)silane (B43935) (TTMSS), abstracts a chlorine atom from the sulfamoyl chloride to generate a sulfamoyl radical. organic-chemistry.orgacs.org This radical then adds to an alkene in a Giese-type reaction. jove.com The reaction is typically initiated by a photocatalyst, such as Eosin Y, under blue light irradiation, although it can proceed without a photocatalyst, albeit less efficiently. organic-chemistry.orgjove.com This method is highly versatile, tolerating a broad range of functional groups, and allows for the direct synthesis of aliphatic sulfonamides from readily available alkenes. organic-chemistry.orgjove.com

Another radical approach involves the photoredox-catalyzed generation of sulfamoyl radicals from N,N-disubstituted sulfamoyl chlorides for the synthesis of β-ketosulfonamides from enol silyl ethers. thieme-connect.com Additionally, a strategy for the in situ generation of sulfamoyl radicals has been developed for the one-step modular synthesis of both alkenyl and alkyl sulfonamides, demonstrating wide substrate applicability and mild reaction conditions. acs.org

PrecursorsReagents/ConditionsIntermediateProduct
Sulfamoyl Chloride, AlkeneTris(trimethylsilyl)silane (TTMSS), Eosin Y, Blue LED lightSulfamoyl RadicalAliphatic Sulfonamide organic-chemistry.orgjove.com
N,N-disubstituted sulfamoyl chloride, Enol silyl etherPhotoredox catalystSulfonyl Radicalβ-ketosulfonamide thieme-connect.com
Various precursorsIn situ radical generationSulfamoyl RadicalAlkenyl and Alkyl Sulfonamides acs.org

Mechanistic Investigations of Reactions Involving N Butyl N Ethylsulfamoyl Chloride

Nucleophilic Substitution Pathways at the Sulfonyl Sulfur Center

Nucleophilic substitution at the tetracoordinate sulfur atom of sulfamoyl chlorides is a primary mode of reactivity. fiveable.me These reactions can proceed through several distinct mechanistic pathways, including synchronous (SN2) and stepwise (SN1 and addition-elimination) routes, depending on the substrate, nucleophile, and reaction conditions. rsc.orgmdpi.com

The debate between SN1 and SN2 mechanisms for reactions of N,N-disubstituted sulfamoyl chlorides has been a subject of considerable study. rsc.org These two pathways represent the extremes of a mechanistic continuum. nih.gov

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs. libretexts.org The rate of an SN2 reaction is dependent on the concentration of both the sulfamoyl chloride and the nucleophile. libretexts.org This pathway occurs via a single transition state and results in an inversion of the stereochemical configuration at the sulfur center. mdpi.comyoutube.com For sulfamoyl chlorides, an SN2-like process is often favored with strong nucleophiles and in polar aprotic solvents that enhance the nucleophile's reactivity. libretexts.org

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. solubilityofthings.com The first and rate-determining step is the slow, spontaneous dissociation of the leaving group (chloride) to form a highly reactive, trigonal planar sulfonylium cation intermediate (R¹R²NSO₂⁺). solubilityofthings.comsavemyexams.com In the second, rapid step, this carbocation is attacked by the nucleophile. solubilityofthings.com The rate of an SN1 reaction depends only on the concentration of the substrate. savemyexams.com This pathway is favored for substrates that can form stable carbocation intermediates and is often promoted by polar protic solvents, which can stabilize the ionic intermediates. libretexts.org The hydrolysis of some N,N-disubstituted sulfamoyl halides has been proposed to proceed via an SN1 mechanism. rsc.org

The choice between these pathways is influenced by several factors:

Substrate Structure: Increased steric hindrance around the sulfur atom can disfavor the backside attack required for an SN2 reaction, potentially favoring an SN1 pathway.

Nucleophile Strength: Strong nucleophiles promote the bimolecular SN2 mechanism, while weak nucleophiles (like water or alcohols in solvolysis) are more likely to participate in an SN1 reaction, waiting for the formation of the sulfonylium cation. libretexts.org

Solvent Polarity: Polar protic solvents can stabilize the ionic intermediates of the SN1 pathway, accelerating this route. libretexts.org In contrast, polar aprotic solvents favor SN2 reactions. libretexts.org

FactorSN1 MechanismSN2 Mechanism
Mechanism TypeTwo-step (dissociation, then nucleophilic attack) solubilityofthings.comOne-step (concerted attack and departure) libretexts.org
Rate Determining StepUnimolecular: Formation of sulfonylium cation savemyexams.comBimolecular: Collision of nucleophile and substrate libretexts.org
Favored byWeak nucleophiles, polar protic solvents, stable cation intermediate libretexts.orgStrong nucleophiles, polar aprotic solvents, unhindered substrate libretexts.org
IntermediateSulfonylium Cation (R¹R²NSO₂⁺) savemyexams.comNone (only a transition state) libretexts.org

An alternative stepwise pathway is the addition-elimination (A-E) mechanism. mdpi.com This mechanism is particularly relevant for substitution reactions at atoms involved in a double bond, like the sulfur in a sulfonyl group. libretexts.org The process involves two distinct stages:

Addition: The nucleophile attacks the electrophilic sulfur atom, breaking the S=O pi bond and forming a five-coordinate, unstable intermediate known as a trigonal bipyramidal intermediate (TBPI), often referred to as a sulfurane. mdpi.comchemguide.co.uk

Elimination: The S=O double bond reforms, and this is followed by the expulsion of the leaving group (chloride ion) to yield the final substitution product. libretexts.orgchemguide.co.uk

Distinguishing between a concerted SN2 mechanism and a stepwise addition-elimination mechanism can be challenging, as the TBPI may be a transient intermediate rather than a stable species. researchgate.net Theoretical studies on related arenesulfonyl chlorides have shown that while chloride exchange proceeds via an SN2 mechanism, the analogous fluoride (B91410) exchange occurs through an addition-elimination pathway, indicating the subtle energetic balance between these routes. mdpi.comresearchgate.net

The nature of the substituents on the nitrogen atom and any aromatic rings significantly impacts the reaction rates and can influence the operative mechanism. rsc.orgmdpi.com

Electron-withdrawing groups attached to the sulfamoyl core enhance the electrophilicity of the sulfur center. This increased positive character on the sulfur atom accelerates the rate of nucleophilic attack. For instance, kinetic studies comparing fluorinated and non-fluorinated N-phenylsulfamoyl chlorides show that the electron-withdrawing fluorine atom can accelerate the aminolysis rate.

Conversely, electron-donating groups, such as alkyl groups, are expected to decrease the reactivity of the sulfonyl center toward nucleophiles by reducing its electrophilicity through an inductive effect. mdpi.com This is observed in chloride exchange reactions with arenesulfonyl chlorides, where electron-donating substituents slow the reaction down, while electron-attracting substituents increase the rate. mdpi.com For example, the chloride exchange for (3-CF₃)-benzenesulfonyl chloride is significantly faster than for the unsubstituted analog, which in turn is much faster than for (4-Me₂N)-benzenesulfonyl chloride. mdpi.com

Kinetic studies on the anilinolysis of various sulfamoyl chlorides have revealed dramatic differences in reactivity based on the substituents on the nitrogen. A rate difference of approximately 10⁶ was observed between the reaction of N-phenylsulfamoyl chloride and N,N-dibenzylsulfamoyl chloride with p-anisidine, highlighting a profound substituent effect that points towards different operative mechanisms. rsc.orgrsc.org

Substituent Type on Nitrogen/Aryl RingEffect on Sulfur ElectrophilicityImpact on Nucleophilic Substitution RateExample Group
Electron-WithdrawingIncreasesAccelerates reaction rate-F, -Cl, -CF₃ mdpi.com
Electron-DonatingDecreasesSlows reaction rate-CH₃, -OCH₃, -N(CH₃)₂ mdpi.com

Radical Reaction Mechanisms Initiated by Sulfamoyl Chlorides

In addition to nucleophilic pathways, sulfamoyl chlorides can be precursors for highly reactive sulfamoyl radicals. This mode of activation typically occurs under photoredox or radical-initiator conditions and opens up a different set of chemical transformations.

A key method for initiating radical reactions from sulfamoyl chlorides involves chlorine atom abstraction by a silyl (B83357) radical. organic-chemistry.orgacs.org While single-electron reduction is more difficult for sulfamoyl chlorides compared to sulfonyl chlorides, the activation via Cl-atom abstraction by a silyl radical proceeds at similar and very high rates for both classes of compounds. acs.orgacs.org

The silyl radical, commonly generated from tris(trimethylsilyl)silane (B43935) (TTMSS) under visible light photocatalysis using a photosensitizer like Eosin Y, is a potent chlorine atom abstractor. organic-chemistry.orgjove.com The process can be outlined as follows:

Visible light excites the photocatalyst (e.g., Eosin Y). acs.org

The excited photocatalyst oxidizes the TTMSS via a single-electron transfer (SET), which, after proton loss, generates the tris(trimethylsilyl)silyl radical ((TMS)₃Si•). acs.orgjove.com

This highly reactive silyl radical abstracts the chlorine atom from the sulfamoyl chloride (R¹R²NSO₂Cl) in a very fast step, with rate constants estimated around 10⁹ M⁻¹ s⁻¹. acs.org This abstraction generates the desired sulfamoyl radical (R¹R²NSO₂•) and tris(trimethylsilyl)silyl chloride. acs.orgjove.com

The generation of the sulfamoyl radical (e.g., Bu(Et)NSO₂•) via chlorine abstraction is the gateway to a range of radical-mediated bond-forming reactions. rsc.orgchemrxiv.org Once formed, this radical is a versatile intermediate. researchgate.netchemrxiv.org

A primary reaction pathway for the sulfamoyl radical is its addition to unsaturated systems like alkenes. organic-chemistry.org In a process known as a Giese addition, the sulfamoyl radical adds regioselectively to the alkene double bond, generating a new carbon-centered radical intermediate. jove.com This intermediate can then be trapped, for example, by abstracting a hydrogen atom from the silane (B1218182) (TTMSS), which also serves as the hydrogen atom donor, to complete a net hydrosulfamoylation of the alkene. jove.com This method provides direct access to aliphatic sulfonamides from simple alkenes. organic-chemistry.org The sulfamoyl radical adds efficiently to electron-deficient alkenes, but its reaction with unactivated or electron-rich alkenes like styrenes can be less effective under these conditions. jove.com

Hydrolytic Stability and Mechanism of Sulfamoyl Chlorides

The hydrolytic decomposition of sulfamoyl chlorides (R₂NSO₂Cl) is a key reaction that has been the subject of detailed mechanistic study. Unlike many other sulfonyl chlorides that react via a standard bimolecular nucleophilic substitution (SN2) mechanism, the hydrolysis of N,N-dialkylsulfamoyl chlorides often exhibits characteristics of a unimolecular (SN1) pathway. acs.orgbeilstein-journals.org The mechanism is highly sensitive to the steric bulk of the N-alkyl substituents. For instance, dimethylsulfamoyl chloride is believed to hydrolyze via an SN1 mechanism due to the effective steric hindrance the two methyl groups provide against a direct nucleophilic attack on the sulfur atom. cdnsciencepub.com This steric impediment shifts the mechanism towards a pathway involving the ionization of the chloride to form a sulfonyl cation intermediate in the rate-determining step.

Further studies on a series of sulfamoyl chlorides have provided deeper insights. The hydrolysis of diethylsulfamoyl chloride is approximately eight times faster than that of dimethylsulfamoyl chloride. cdnsciencepub.comresearcher.life This rate enhancement, coupled with a significant secondary deuterium (B1214612) isotope effect, suggests the participation of a β-hydrogen from one of the ethyl groups in stabilizing the transition state, a feature characteristic of an SN1-like process. cdnsciencepub.comresearcher.life Given that N-Butyl-N-ethylsulfamoyl chloride possesses both ethyl and butyl groups, it is expected to exhibit similar or even more pronounced steric hindrance compared to diethylsulfamoyl chloride, strongly favoring a unimolecular hydrolysis mechanism.

The rate of hydrolysis for sulfamoyl chlorides is governed by a combination of steric effects, electronic effects, and the nature of the solvent.

Steric Effects: As the size of the N-alkyl groups increases, the steric hindrance around the electrophilic sulfur center also increases. This disfavors the backside nucleophilic attack required for an SN2 mechanism and promotes an SN1 pathway. cdnsciencepub.com The hydrolysis of methylethylsulfamoyl chloride, for example, has activation parameters that are intermediate between those of dimethyl- and diethylsulfamoyl chloride, highlighting the sensitivity of the reaction to the specific alkyl groups attached. evitachem.com For N-Butyl-N-ethylsulfamoyl chloride, the bulky butyl and ethyl groups would create significant steric shielding, making an SN1-like mechanism highly probable.

Solvent Reorganization: A key factor in the hydrolysis of sulfamoyl chlorides following an SN1-like pathway is the degree of solvent reorganization required to stabilize the developing cation and the departing anion in the transition state. This is often quantified by measuring the heat capacity of activation (ΔC‡p). A large negative value for ΔC‡p is indicative of extensive solvent reorganization, a hallmark of an ionizing mechanism where the solvent structure around the substrate changes significantly upon moving to the transition state. acs.orgcdnsciencepub.com For example, dimethylsulfamoyl chloride exhibits a large negative ΔC‡p of -76 cal deg⁻¹ mol⁻¹, supporting an SN1 mechanism with significant solvent reorganization. acs.org Conversely, experiments in mixed solvents have suggested that for some sterically hindered sulfamoyl chlorides, the degree of solvent reorganization might be less than for others, even if they follow a similar mechanism. cdnsciencepub.com This implies that the transition state solvation is a complex phenomenon influenced by the specific structure of the substrate. cdnsciencepub.com

The table below summarizes kinetic data for the hydrolysis of various sulfamoyl chlorides, illustrating the impact of N-alkyl substituents on the activation parameters.

CompoundRelative Rate (vs. Dimethyl)ΔH‡ (kcal/mol)ΔS‡ (kcal/mol)ΔC‡p (cal deg⁻¹ mol⁻¹)Proposed Mechanism
Dimethylsulfamoyl chloride 121.610.4-76SN1-like acs.orgcdnsciencepub.com
Diethylsulfamoyl chloride 818.23.1-39SN1-like cdnsciencepub.comresearcher.life
Methylethylsulfamoyl chloride -19.34.8-66Intermediate SN1-like cdnsciencepub.comevitachem.com
Piperidylsulfamoyl chloride -19.88.8-39SN1-like cdnsciencepub.com

Data sourced from studies on sulfamoyl chloride hydrolysis. acs.orgcdnsciencepub.comresearcher.lifeevitachem.com

Theoretical Computational Studies of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of sulfonyl and sulfamoyl chlorides. These theoretical models allow for the detailed examination of reaction energy profiles, including the structures and energies of reactants, transition states, and intermediates that may be too transient to observe experimentally. beilstein-journals.orgbeilstein-journals.org For reactions involving N-Butyl-N-ethylsulfamoyl chloride, computational models can predict whether the reaction proceeds through a concerted SN2 pathway, a stepwise SN1 pathway, or a more complex addition-elimination mechanism. researchgate.netmdpi.com

These studies can map out the potential energy surface of the reaction, identifying the lowest energy path from reactants to products. This helps in understanding why certain products are formed preferentially and how the structure of the reactants influences the reaction outcome. beilstein-journals.org

DFT calculations are widely used to investigate nucleophilic substitution at a sulfur center. mdpi.com By modeling the interaction between the sulfamoyl chloride and a nucleophile (such as a water molecule), researchers can calculate the geometry and energy of the transition state. beilstein-journals.orgbeilstein-journals.org For an SN2 reaction, DFT would model a single transition state where the nucleophile attacks the sulfur atom as the chloride ion departs. mdpi.com For an SN1 reaction, the calculations would focus on the energetics of the formation of the sulfonyl cation intermediate.

In a study on the reaction of a related sulfamoyl chloride, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set were employed to map the relative energy profile of the reaction. beilstein-journals.org This level of theory allows for the accurate calculation of the energies of all structures, including zero-point vibrational energy (ZPVE) corrections. beilstein-journals.org The rate-determining step is identified as the transition state with the highest energy barrier. beilstein-journals.org Such analyses provide quantitative data on activation barriers, which can then be compared to experimental kinetic results to validate the proposed mechanism. beilstein-journals.orgmdpi.com

The table below presents a hypothetical relative energy profile for a reaction pathway, similar to what would be generated from a DFT study.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Starting Materials (e.g., Sulfamoyl Chloride + Nucleophile)0.0
TS1 First Transition State+25.5
Intermediate Transient Intermediate Species+15.2
TS2 Second Transition State+18.9
Products Final Products-10.7

This table illustrates the type of data generated from DFT calculations, showing the energy barriers and stability of different species along a reaction coordinate.

Computational models are particularly powerful for decoupling and quantifying the electronic and steric effects that govern the reactivity of molecules like N-Butyl-N-ethylsulfamoyl chloride.

Electronic Effects: The sulfonyl group (-SO₂-) is strongly electron-withdrawing, which makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack. DFT calculations can visualize this through molecular electrostatic potential (MEP) maps, which show the electron density distribution across the molecule. univ-soukahras.dz The nitrogen lone pair can potentially donate electron density to the sulfur atom, but this effect is often outweighed by the inductive effects of the alkyl groups and the powerful sulfonyl group.

Steric Effects: The primary influence of the butyl and ethyl groups on the nitrogen atom is steric hindrance. Computational models can precisely quantify this effect by calculating the energy barrier for a nucleophile's approach to the sulfur center from different trajectories. For bulky groups like butyl and ethyl, the calculations would likely show a significantly higher energy barrier for a direct SN2 attack compared to a less hindered compound like dimethylsulfamoyl chloride. cdnsciencepub.com This computational result would provide strong theoretical support for the experimentally proposed shift towards an SN1 mechanism. mdpi.com DFT studies on sterically hindered arenesulfonyl chlorides have shown that the increased reactivity of some ortho-substituted compounds is due to a unique, rigid, and compressed ground-state structure, a phenomenon that can only be fully understood through detailed computational analysis. mdpi.com

Applications of N Butyl N Ethylsulfamoyl Chloride As a Synthetic Reagent

Derivatization to Sulfonamides

The reaction of N-butyl-N-ethylsulfamoyl chloride with nitrogen-based nucleophiles is a cornerstone of its synthetic utility, providing a direct route to a diverse range of N,N-disubstituted sulfonamides. These reactions typically proceed via a nucleophilic acyl substitution-like mechanism at the sulfur center.

N-Butyl-N-ethylsulfamoyl chloride is a key starting material for the synthesis of more complex sulfonamides. The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride byproduct. chemguide.co.uk

When N-butyl-N-ethylsulfamoyl chloride reacts with a primary amine (R-NH₂) or a secondary amine (R₂NH), the amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This results in the displacement of the chloride ion and the formation of a new sulfur-nitrogen bond, yielding a tri-substituted sulfonamide. The general reaction is illustrated below:

Reaction with a Primary Amine: Bu(Et)NSO₂Cl + R-NH₂ → Bu(Et)NSO₂-NHR + HCl

Reaction with a Secondary Amine: Bu(Et)NSO₂Cl + R₂NH → Bu(Et)NSO₂-NR₂ + HCl

The reaction is typically carried out in an inert solvent, and a base such as pyridine (B92270) or triethylamine (B128534) is added to scavenge the HCl produced. The choice of the amine determines the final structure of the sulfonamide, allowing for the introduction of various functional groups.

Table 1: Examples of Sulfonamide Synthesis

Amine Product
Methylamine N-Butyl-N-ethyl-N'-methylsulfonamide
Diethylamine N-Butyl-N,N',N'-triethylsulfonamide

This table presents hypothetical products based on established chemical principles for reactions of sulfamoyl chlorides with amines.

Hydrosulfamoylation is a reaction that involves the addition of a sulfamoyl group and a hydrogen atom across a double bond. While specific studies on the hydrosulfamoylation of alkenes with N-butyl-N-ethylsulfamoyl chloride are not prevalent in the provided search results, the general reaction of sulfonyl chlorides with alkenes is known, often proceeding via a radical mechanism, particularly under photoredox catalysis. researchgate.netresearchgate.net

In a hypothetical hydrosulfamoylation reaction, N-butyl-N-ethylsulfamoyl chloride could add across an electron-deficient alkene. This type of transformation would likely require a catalyst to initiate the reaction, leading to the formation of a β-chloro-sulfonamide, which could then be reduced to the final hydrosulfamoylated product. The regioselectivity of the addition would be influenced by the nature of the alkene and the reaction conditions.

N-Hydroxysulfamides are a class of compounds that can be synthesized from sulfamoyl chlorides by reaction with hydroxylamine (B1172632) or its derivatives. This reaction is analogous to the synthesis of sulfonamides from amines. The lone pair of electrons on the nitrogen atom of hydroxylamine acts as the nucleophile, attacking the sulfamoyl chloride.

The reaction of N-butyl-N-ethylsulfamoyl chloride with hydroxylamine (NH₂OH) would be expected to yield N-butyl-N-ethyl-N'-hydroxysulfamide. The reaction would likely require a base to neutralize the hydrogen chloride formed.

Bu(Et)NSO₂Cl + NH₂OH → Bu(Et)NSO₂-NHOH + HCl

The resulting N-hydroxysulfamide can be a useful intermediate in further synthetic transformations.

Conversion to Sulfamates and Related Sulfur-Containing Functional Groups

The reactivity of N-butyl-N-ethylsulfamoyl chloride extends to oxygen-based nucleophiles, providing a pathway to sulfamates and other related functional groups.

Sulfamates are esters of sulfamic acid and are readily synthesized by the reaction of a sulfamoyl chloride with an alcohol or a phenol (B47542). google.comscispace.com This reaction is a common application for sulfamoyl chlorides. N-Butyl-N-ethylsulfamoyl chloride reacts with alcohols (R-OH) and phenols (Ar-OH) to form the corresponding N,N-disubstituted sulfamates.

The reaction is typically carried out in the presence of a base, such as pyridine or an inorganic base, to neutralize the liberated HCl. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the sulfur atom of the sulfamoyl chloride and displacing the chloride.

Reaction with an Alcohol: Bu(Et)NSO₂Cl + R-OH → Bu(Et)NSO₂-OR + HCl

Reaction with a Phenol: Bu(Et)NSO₂Cl + Ar-OH → Bu(Et)NSO₂-OAr + HCl

The resulting sulfamates are valuable compounds in medicinal chemistry and materials science. The nature of the alcohol or phenol can be widely varied, allowing for the synthesis of a large library of sulfamate (B1201201) derivatives.

Table 2: Examples of Sulfamate Synthesis

Alcohol/Phenol Product
Methanol Methyl N-butyl-N-ethylsulfamate
Isopropanol Isopropyl N-butyl-N-ethylsulfamate

This table presents hypothetical products based on established chemical principles for reactions of sulfamoyl chlorides with alcohols and phenols.

Halogen Exchange Reactions

Halogen exchange reactions in sulfonyl halides are a known method for the synthesis of other sulfonyl halides. For instance, sulfonyl chlorides can be converted to sulfonyl fluorides. nih.govnih.govorganic-chemistry.org This transformation is significant because sulfonyl fluorides often exhibit greater stability and different reactivity compared to their chloride counterparts. nih.gov

A similar halogen exchange can be envisioned for N-butyl-N-ethylsulfamoyl chloride. Reaction with a suitable fluoride (B91410) source, such as potassium fluoride (KF) or bismuth trifluoride (BiF₃), could replace the chlorine atom with a fluorine atom to yield N-butyl-N-ethylsulfamoyl fluoride. organic-chemistry.orggoogle.com

Bu(Et)NSO₂Cl + KF → Bu(Et)NSO₂F + KCl

This reaction would provide access to the corresponding sulfamoyl fluoride, which can be a valuable building block for the synthesis of fluorine-containing compounds and for applications in areas like "click chemistry". nih.gov The reaction conditions would need to be optimized to ensure efficient conversion.

Synthesis of Sulfamoyl Fluorides from Sulfamoyl Chlorides

N-Butyl-N-ethylsulfamoyl chloride is a member of the sulfamoyl chloride class of compounds, which serve as precursors for the synthesis of sulfamoyl fluorides. The conversion of a sulfamoyl chloride to a sulfamoyl fluoride is a key transformation within the framework of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful click chemistry reactions. This process typically involves a fluoride source that displaces the chloride on the sulfonyl center.

The reaction is significant because sulfamoyl fluorides are valuable reagents in their own right, often exhibiting greater stability and different reactivity profiles compared to their chloride counterparts. For instance, reagents have been developed that enable the preparation of various sulfamoyl fluorides from the corresponding chlorides in very high yields. organic-chemistry.org The resulting N-alkylated sulfamoyl fluorides can be directly converted into other important compound classes, such as N-alkyl sulfamides or amines, through subsequent SuFEx reactions. organic-chemistry.org

The general transformation can be represented as follows:

ReactantReagentProduct
N-Butyl-N-ethylsulfamoyl ChlorideFluorinating Agent (e.g., KF, CsF)N-Butyl-N-ethylsulfamoyl Fluoride

This table illustrates the general synthetic pathway for the conversion discussed.

Utility in Complex Molecule Functionalization

N-Butyl-N-ethylsulfamoyl chloride serves as a versatile reagent for the functionalization of complex molecules, primarily through its application as a reactive building block and its ability to generate diverse sulfonamide structures.

Strategic Application in Building Block Libraries

In modern medicinal chemistry and drug discovery, the construction of compound libraries using a "building block-centric" approach is a fundamental strategy for exploring chemical space. lifechemicals.comnih.gov Building blocks are relatively simple molecules that can be incorporated into larger structures, allowing for the systematic modification of a lead compound to explore structure-activity relationships (SAR). lifechemicals.com

N-Butyl-N-ethylsulfamoyl chloride is an exemplary building block. Its sulfamoyl chloride group is a highly reactive electrophilic center that readily couples with various nucleophiles, particularly primary and secondary amines. This reactivity allows for its incorporation into a wide range of molecular scaffolds. By using this reagent, chemists can introduce the N,N-disubstituted sulfamoyl group, which can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability of the parent molecule. lifechemicals.com The strategic use of such building blocks is essential for generating novel molecules in hit-to-lead and lead-optimization projects. lifechemicals.com

Key features of chemical building blocks for library synthesis are outlined below:

FeatureDescriptionRelevance of N-Butyl-N-ethylsulfamoyl Chloride
Reactive Handle Possesses a functional group that reacts reliably and under mild conditions.The sulfamoyl chloride moiety (-SO₂Cl) is a potent electrophile for reaction with amines.
Physicochemical Modulation Can alter properties like solubility, polarity, and metabolic stability.The butyl and ethyl groups provide lipophilicity, while the sulfonamide linkage offers hydrogen bond accepting capabilities.
Structural Diversity Introduces unique structural motifs into the target molecule.Provides access to the N,N-dialkylsulfonamide functional group.
Commercial Availability Readily available for use in screening and library synthesis campaigns.Sulfamoyl chlorides are a known class of chemical reagents.

This table summarizes the desirable characteristics of building blocks and the corresponding attributes of N-Butyl-N-ethylsulfamoyl Chloride.

Enabling Diversification of Sulfonamide Compounds

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as antimicrobial, antihypertensive, and antiviral effects. mdpi.com The classical and most direct synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov

N-Butyl-N-ethylsulfamoyl chloride is an ideal reagent for this purpose, enabling the rapid diversification of sulfonamide-containing compounds. By reacting this single bielectrophilic reagent with a diverse collection of amines (acting as binucleophiles), a large library of distinct N-butyl-N-ethylsulfonamides can be generated. mdpi.com This parallel synthesis approach allows for the creation of numerous analogs from a common intermediate, which is a cornerstone of modern medicinal chemistry. The resulting sulfonamides can be further elaborated or screened for biological activity. This strategy is limited only by the availability of the amine starting materials, making it a powerful tool for generating chemical novelty. mdpi.com

The diversification process is illustrated by the general reaction scheme below:

Reagent 1Reagent 2 (Amine)Resulting Sulfonamide Product
N-Butyl-N-ethylsulfamoyl ChlorideBenzylamineN-Benzyl-N'-butyl-N'-ethylsulfamide
N-Butyl-N-ethylsulfamoyl ChlorideAnilineN-Phenyl-N'-butyl-N'-ethylsulfamide
N-Butyl-N-ethylsulfamoyl ChloridePiperidine1-(N-Butyl-N-ethylsulfamoyl)piperidine
N-Butyl-N-ethylsulfamoyl ChlorideAllylamineN-Allyl-N'-butyl-N'-ethylsulfamide

This table demonstrates how various amines can be used to generate a diverse set of sulfonamide products from a single sulfamoyl chloride reagent.

Advanced Analytical Characterization Techniques for Sulfamoyl Chlorides in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of sulfamoyl chlorides. By probing the interactions of molecules with electromagnetic radiation, these methods offer a detailed picture of the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For N,N-dialkylsulfamoyl chlorides like Butyl ethyl sulfamoyl chloride, ¹H and ¹³C NMR spectra provide definitive information about the hydrogen and carbon environments, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of a compound such as this compound would be expected to show distinct signals for the butyl and ethyl groups. The protons on the carbons directly attached to the nitrogen atom (α-protons) would appear as the most downfield signals due to the deshielding effect of the adjacent electron-withdrawing sulfamoyl group. The chemical shifts would decrease for protons further away from the nitrogen (β, γ, and δ protons). A hypothetical ¹H NMR data table for this compound is presented below, based on typical chemical shifts for similar alkyl chains attached to nitrogen.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃ (butyl)0.90 - 1.00Triplet3H
CH₂ (butyl, γ)1.30 - 1.45Sextet2H
CH₂ (butyl, β)1.55 - 1.70Quintet2H
N-CH₂ (butyl, α)3.20 - 3.40Triplet2H
CH₃ (ethyl)1.20 - 1.35Triplet3H
N-CH₂ (ethyl, α)3.30 - 3.50Quartet2H

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Similar to ¹H NMR, the carbons closest to the nitrogen and the sulfamoyl group will be the most deshielded and appear at higher chemical shifts. General chemical shift ranges for carbons in alkyl chains can be used to predict the spectrum of this compound.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (ppm)
CH₃ (butyl)13 - 15
CH₂ (butyl, γ)19 - 21
CH₂ (butyl, β)29 - 32
N-CH₂ (butyl, α)48 - 52
CH₃ (ethyl)14 - 16
N-CH₂ (ethyl, α)45 - 49

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of a compound, distinguishing it from other molecules with the same nominal mass. For this compound (C₆H₁₄ClNO₂S), HRMS would be used to verify its exact mass, which is a critical step in its characterization. The presence of chlorine and sulfur isotopes (³⁷Cl and ³⁴S) would result in a characteristic isotopic pattern in the mass spectrum, further aiding in the confirmation of the structure.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For sulfamoyl chlorides, the most characteristic absorption bands are those corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear as strong bands in the regions of 1333-1384 cm⁻¹ and 1143-1181 cm⁻¹, respectively. Another important vibration is the S-Cl stretch, which is generally observed at lower frequencies. The C-H stretching vibrations of the butyl and ethyl groups would be expected in the 2850-3000 cm⁻¹ region.

Interactive Table: Typical IR Absorption Frequencies for N,N-Dialkylsulfamoyl Chlorides
Functional GroupAbsorption Range (cm⁻¹)Intensity
S=O (asymmetric stretch)1333 - 1384Strong
S=O (symmetric stretch)1143 - 1181Strong
C-H (alkane stretch)2850 - 3000Medium to Strong
N-Cl stretch735 - 790Medium
S-N stretch900 - 950Medium

Crystallographic Analysis

Crystallographic techniques, particularly X-ray diffraction, provide unambiguous proof of molecular structure by determining the arrangement of atoms in a crystalline solid.

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule. mdpi.com This technique can precisely measure bond lengths, bond angles, and torsion angles, providing a detailed molecular geometry. For chiral molecules, X-ray crystallography can determine the absolute configuration. In the solid state, this method also reveals intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. While a crystal structure for this compound is not publicly available, analysis of similar small molecules by X-ray diffraction would provide invaluable data on its solid-state conformation and interactions. mdpi.com

Mechanistic Analytical Techniques

Understanding the reaction mechanisms of sulfamoyl chlorides is crucial for controlling their reactivity and designing new synthetic methodologies. Various analytical techniques can be employed to study the kinetics and intermediates of these reactions.

The hydrolysis of sulfamoyl chlorides has been a subject of mechanistic studies. For instance, the study of the hydrolysis of diethylsulfamoyl chloride and methylethylsulfamoyl chloride has provided insights into the reaction mechanism. It has been observed that diethylsulfamoyl chloride hydrolyzes significantly faster than dimethylsulfamoyl chloride, suggesting the role of hydrogen participation in the reaction. Such studies often involve kinetic measurements, where the rate of reaction is monitored under various conditions (e.g., temperature, solvent polarity). Techniques like UV-Vis spectroscopy or conductivity measurements can be used to follow the progress of the reaction. The analysis of activation parameters, such as enthalpy and entropy of activation, derived from temperature-dependent kinetic studies, can further elucidate the nature of the transition state.

Furthermore, the anilinolysis of sulfamoyl chlorides has been investigated to understand their reaction with amines. rsc.org Kinetic studies of these reactions, often monitored by spectrophotometry, have shown that the mechanism can vary depending on the solvent. rsc.org For example, in chloroform, an E2-type mechanism has been suggested, while in a more polar solvent like acetonitrile, the mechanism may shift towards a more E1cB-like pathway. rsc.org These mechanistic insights are vital for optimizing reaction conditions and predicting the outcome of reactions involving sulfamoyl chlorides.

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful and definitive technique for the detection and characterization of paramagnetic species, including free radicals. bruker.combruker.com In the context of sulfamoyl chloride chemistry, EPR is instrumental in identifying and studying the transient radical intermediates that may form during certain reactions, such as those initiated by light or radical initiators.

The fundamental principle of EPR lies in the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. This absorption occurs at a specific combination of field strength and frequency, which is characteristic of the radical's environment. The resulting EPR spectrum provides a wealth of information, including the identification of the radical, its concentration, and details about its electronic structure and interaction with its surroundings. bruker.com

For a compound like this compound, homolytic cleavage of the S-Cl or N-S bond could potentially generate sulfamoyl or aminyl radicals, respectively. EPR spectroscopy can be employed to detect these highly reactive species. The g-value, a dimensionless parameter derived from the EPR spectrum, helps in identifying the type of radical. Organic radicals typically exhibit g-values close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp

Furthermore, the hyperfine splitting pattern in an EPR spectrum, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N or ¹H), provides a "fingerprint" of the radical's structure. For instance, the interaction with the nitrogen nucleus in a sulfamoyl radical would lead to a characteristic splitting pattern, confirming the presence of this intermediate.

Below is a hypothetical data table illustrating the kind of parameters that would be obtained from an EPR study of a radical intermediate derived from a sulfamoyl chloride.

Radical Speciesg-valueHyperfine Coupling Constants (a) / G
Hypothetical Sulfamoyl Radical Adduct2.0058a(N) = 13.5, a(H) = 10.2

This table is illustrative and based on typical values for similar radical adducts.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing butyl ethyl sulfamoyl chloride with high purity?

  • Methodological Answer : Optimize reaction conditions by selecting solvents with low nucleophilicity (e.g., dichloromethane) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify the product using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via 1^1H/13^13C NMR and mass spectrometry. Ensure anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride group .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber glass vials to avoid moisture and light degradation. Conduct stability assays using accelerated aging tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis to detect decomposition products. Always use glove boxes or Schlenk lines for air-sensitive manipulations .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H NMR (to confirm alkyl chain integration), IR spectroscopy (to identify S=O and S-Cl stretches at ~1350 cm1^{-1} and ~500 cm1^{-1}, respectively), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-validate with elemental analysis (C, H, N, S) to ensure >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitutions?

  • Methodological Answer : Systematically test variables such as solvent polarity (e.g., DMF vs. THF), temperature (0°C vs. reflux), and nucleophile strength (amines vs. alkoxides). Use kinetic studies (e.g., 19^{19}F NMR if using fluorinated nucleophiles) to compare reaction rates. Reconcile discrepancies by replicating literature protocols and validating with quantum mechanical calculations (e.g., DFT for transition-state analysis) .

Q. What experimental design strategies are recommended for studying the hydrolytic degradation pathways of this compound?

  • Methodological Answer : Perform pH-dependent stability studies (pH 2–12) at 25°C and 37°C, sampling at intervals (0, 24, 48 hrs). Analyze degradation products via LC-MS/MS and 1^1H NMR. Use isotopically labeled 18^{18}O-water to trace hydrolysis mechanisms. Include negative controls (e.g., inert atmosphere) to rule out oxidative degradation .

Q. How can researchers optimize catalytic methods for sulfonamide formation using this compound?

  • Methodological Answer : Screen catalysts (e.g., DMAP, DBU) in stoichiometric (0.1–1.0 equiv) and substoichiometric (1–5 mol%) ranges. Monitor reaction efficiency via 19^{19}F NMR (if applicable) or in situ FTIR for real-time tracking of sulfamoyl chloride consumption. Compare yields and selectivity (primary vs. secondary amines) using DOE (Design of Experiments) software to identify optimal conditions .

Q. What statistical approaches are critical for validating contradictory bioactivity data in studies involving this compound derivatives?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify confounding variables (e.g., solvent residuals, impurity profiles). Replicate assays with independent synthetic batches and use Bland-Altman plots to assess inter-lab variability. Cross-reference with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target specificity .

Methodological Notes

  • Data Reproducibility : Document all synthetic steps, including solvent batch numbers and equipment calibration dates, per guidelines in .
  • Ethical Reporting : Disclose any deviations from published protocols and negative results to avoid publication bias, aligning with standards in .
  • Advanced Instrumentation : For structural elucidation of ambiguous byproducts, utilize 2D NMR techniques (HSQC, HMBC) or X-ray crystallography if crystals are obtainable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.